Lys-CoA TFA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du trifluoroacétate de lysine-coenzyme A implique la conjugaison de la lysine avec le coenzyme A, suivie de l'ajout de trifluoroacétate. La réaction nécessite généralement l'utilisation de groupes protecteurs pour éviter les réactions secondaires indésirables et assurer la formation sélective du produit souhaité. Les conditions de réaction comprennent souvent l'utilisation de solvants organiques, tels que le diméthylsulfoxyde, et de catalyseurs pour faciliter le processus de conjugaison .

Méthodes de production industrielle

La production industrielle du trifluoroacétate de lysine-coenzyme A implique une synthèse à grande échelle utilisant des systèmes automatisés pour garantir un rendement et une pureté élevés. Le processus comprend la purification du composé par des techniques telles que la chromatographie liquide haute performance et la cristallisation pour éliminer les impuretés et obtenir la qualité de produit souhaitée .

Analyse Des Réactions Chimiques

Types de réactions

Le trifluoroacétate de lysine-coenzyme A subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé.

Substitution : Des réactions de substitution peuvent se produire à des sites spécifiques sur la molécule, conduisant à la formation de nouveaux composés.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants tels que le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures et des niveaux de pH contrôlés pour assurer le résultat souhaité .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire une variété de composés substitués .

Applications de recherche scientifique

Le trifluoroacétate de lysine-coenzyme A a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier les mécanismes des histone acétyltransférases et leur rôle dans la régulation épigénétique.

Biologie : Employé dans la recherche pour comprendre la régulation de l'expression génique et l'impact de l'acétylation des histones sur les processus cellulaires.

Médecine : Investigué pour ses applications thérapeutiques potentielles dans les maladies liées à une dysrégulation épigénétique, telles que le cancer et les troubles neurologiques.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les histone acétyltransférases

Mécanisme d'action

Le trifluoroacétate de lysine-coenzyme A exerce ses effets en inhibant l'activité de l'histone acétyltransférase p300. Cette enzyme catalyse le transfert de groupes acétyle de l'acétyl-CoA aux résidus lysine des protéines histones, conduisant à l'activation de la transcription génique. En inhibant p300, le trifluoroacétate de lysine-coenzyme A empêche l'acétylation des histones, supprimant ainsi l'activation transcriptionnelle et modifiant l'expression génique .

Applications De Recherche Scientifique

Lysine-Coenzyme A Trifluoroacetate has several scientific research applications, including:

Chemistry: Used as a tool to study the mechanisms of histone acetyltransferases and their role in epigenetic regulation.

Biology: Employed in research to understand the regulation of gene expression and the impact of histone acetylation on cellular processes.

Medicine: Investigated for its potential therapeutic applications in diseases related to epigenetic dysregulation, such as cancer and neurological disorders.

Industry: Utilized in the development of new drugs and therapeutic agents targeting histone acetyltransferases

Mécanisme D'action

Lysine-Coenzyme A Trifluoroacetate exerts its effects by inhibiting the activity of p300 histone acetyltransferase. This enzyme catalyzes the transfer of acetyl groups from acetyl-CoA to lysine residues on histone proteins, leading to the activation of gene transcription. By inhibiting p300, Lysine-Coenzyme A Trifluoroacetate prevents the acetylation of histones, thereby suppressing transcriptional activation and altering gene expression .

Comparaison Avec Des Composés Similaires

Le trifluoroacétate de lysine-coenzyme A est unique en raison de sa forte spécificité pour l'histone acétyltransférase p300 par rapport à d'autres inhibiteurs. Les composés similaires comprennent :

Inhibiteurs de PCAF : Ces inhibiteurs ciblent l'histone acétyltransférase PCAF mais manquent de la forte spécificité pour p300.

Inhibiteurs de CBP : Ces composés inhibent l'histone acétyltransférase CBP, qui présente des similitudes avec p300 mais a des fonctions distinctes.

Inhibiteurs de GCN5 : Ces inhibiteurs ciblent l'histone acétyltransférase GCN5, un autre membre de la famille des histone acétyltransférases

La spécificité unique du trifluoroacétate de lysine-coenzyme A pour p300 en fait un outil précieux pour étudier les rôles spécifiques de cette enzyme dans la régulation épigénétique et l'activation transcriptionnelle.

Propriétés

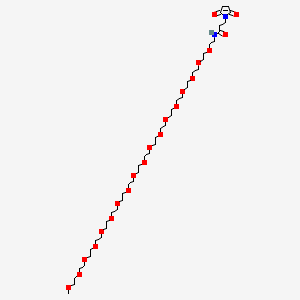

Formule moléculaire |

C33H54F3N10O21P3S |

|---|---|

Poids moléculaire |

1108.8 g/mol |

Nom IUPAC |

[[(3R)-4-[[3-[2-[2-[[(5S)-5-acetamido-6-amino-6-oxohexyl]amino]-2-oxoethyl]sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl hydrogen phosphate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C31H53N10O19P3S.C2HF3O2/c1-17(42)40-18(27(33)47)6-4-5-8-34-21(44)13-64-11-10-35-20(43)7-9-36-29(48)25(46)31(2,3)14-57-63(54,55)60-62(52,53)56-12-19-24(59-61(49,50)51)23(45)30(58-19)41-16-39-22-26(32)37-15-38-28(22)41;3-2(4,5)1(6)7/h15-16,18-19,23-25,30,45-46H,4-14H2,1-3H3,(H2,33,47)(H,34,44)(H,35,43)(H,36,48)(H,40,42)(H,52,53)(H,54,55)(H2,32,37,38)(H2,49,50,51);(H,6,7)/t18-,19+,23+,24+,25-,30+;/m0./s1 |

Clé InChI |

SGCAYGMHHNOYEY-JPBLFTSTSA-N |

SMILES isomérique |

CC(=O)N[C@@H](CCCCNC(=O)CSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C(=O)N.C(=O)(C(F)(F)F)O |

SMILES canonique |

CC(=O)NC(CCCCNC(=O)CSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C(=O)N.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1E,3E)-5-[(2E)-3,3-dimethyl-1-(2,5,8,11-tetraoxatridecan-13-yl)-2,3-dihydro-1H-indol-2-ylidene]penta-1,3-dien-1-yl]-1-(3-hydroxypropyl)-3,3-dimethyl-3H-indol-1-ium chloride](/img/structure/B11929531.png)

![2,4-Diphenyl-6-(4,4,5,5-tetramethyl-[1,3,2] dioxaborolan-2-yl)-[1,3,5]triazine](/img/structure/B11929541.png)

![(5Z)-2-imino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one](/img/structure/B11929554.png)

![2-(Octyldisulfanyl)ethyl 3-[2-[2-[bis[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate](/img/structure/B11929559.png)

![(5R)-5-[[4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11929564.png)

![N2-[(N-Palmitoylglycyl)-L-histidyl]-L-lysine](/img/structure/B11929587.png)